molecular formula C10H7Cl2F3OS B14037854 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14037854
M. Wt: 303.13 g/mol
InChI Key: FVRASXPLLLCKTH-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical reagent of interest for research and development in organic synthesis and medicinal chemistry. This compound features a propan-2-one backbone substituted with chlorine and a complex aryl group containing chlorine and trifluoromethylthio moieties. The presence of both chlorine and the trifluoromethylthio (SCF3) group on the aromatic ring is particularly noteworthy. Chlorine atoms are a common and vital feature in medicinal chemistry, found in more than 250 FDA-approved drugs, as they can significantly influence a molecule's biological activity, metabolism, and binding properties . The trifluoromethylthio group is a highly electronegative and lipophilic functional group, which can enhance a compound's cell membrane permeability and overall metabolic stability. This unique combination of functional groups makes this compound a valuable building block for researchers. Its potential applications include serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, agrochemical research, and materials science. The carbonyl and halogen sites offer handles for further chemical transformations, allowing for the exploration of novel chemical space in drug discovery programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C10H7Cl2F3OS

Molecular Weight

303.13 g/mol

IUPAC Name

1-chloro-1-[3-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

FVRASXPLLLCKTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves:

  • Introduction of the chloro substituent on the propanone side chain.
  • Incorporation of the trifluoromethylthio (-SCF3) group onto the aromatic ring.
  • Control of reaction conditions to achieve high yield and purity.

These steps are often executed sequentially or via convergent synthesis routes, utilizing chlorinating agents, electrophilic trifluoromethylthiolation reagents, and catalysts.

Chlorination of Phenylpropanone Derivatives

A closely related chlorination method is described for 1-chloro-3-phenyl propane derivatives, which can be adapted for the propan-2-one system. The key features are:

  • Use of thionyl chloride (sulfur oxychloride, SOCl2) as the chlorinating agent.
  • Pyridine as a catalyst to facilitate the substitution.
  • Reaction temperature controlled between 50°C and 90°C.
  • Post-reaction neutralization with alkali (e.g., sodium hydroxide) to remove acidic byproducts.
  • Vacuum distillation to isolate the chlorinated product with high purity (up to 99.8%) and yield (~95%).

Table 1: Optimized Conditions for Chlorination of 3-Phenylpropanol (Adapted for Propan-2-one)

Parameter Condition
Chlorinating agent Sulfur oxychloride (SOCl2)
Catalyst Pyridine (mass ratio 0.04-0.06)
Temperature 50–90 °C
Reaction time ~30 minutes after SOCl2 addition
Neutralization 15% NaOH solution, pH 7–7.5
Purification Vacuum distillation (-0.098 MPa)
Product purity 99.8%
Yield ~95.2%

This method can be adapted for the preparation of the chloro substituent on the propan-2-one moiety of the target compound.

Incorporation of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is introduced via electrophilic trifluoromethylthiolation reagents, often based on hypervalent iodine(III) chemistry:

  • Preparation of electrophilic SCF3 reagents such as benziodoxol-based hypervalent iodine compounds .
  • Use of silver trifluoromethylthiolate (AgSCF3) for nucleophilic substitution on iodine(III) centers.
  • Reactions carried out under inert atmosphere, typically in anhydrous tetrahydrofuran (THF).
  • Catalysis by chiral or achiral isothiourea (ITU) catalysts to control stereochemistry.
  • Optimization of reaction parameters such as temperature, solvent, base, and stoichiometry to maximize yield and selectivity.

Table 2: Key Parameters for Electrophilic α-Trifluoromethylthiolation

Parameter Condition/Notes
Electrophilic reagent Hypervalent iodine(III) SCF3 species
Nucleophile AgSCF3
Solvent Anhydrous THF
Catalyst Isothiourea (achiral or chiral)
Temperature Room temperature
Reaction time ~24 hours
Atmosphere Argon or inert
Yield Variable, up to 83% in model systems

The trifluoromethylthiolation is often performed on activated esters or phenylacetic acid derivatives, but the methodology is adaptable to aromatic ketones such as the target compound.

Detailed Research Outcomes and Data

Chlorination Reaction Outcomes

  • Product purity of chlorinated intermediates reached 99.8% as verified by chromatographic and spectroscopic methods.
  • Yields consistently above 95% under optimized conditions.
  • Reaction byproducts such as hydrogen chloride and sulfur dioxide were effectively neutralized and removed.
  • Vacuum distillation proved effective for product isolation without decomposition.

Electrophilic Trifluoromethylthiolation Results

  • Initial yields of SCF3-functionalized products reached up to 83%.
  • Reaction conditions were fine-tuned to improve conversion and minimize side reactions.
  • Use of chiral ITU catalysts showed potential for enantioselective trifluoromethylthiolation.
  • NMR spectroscopy (notably 1H-NMR) was used to confirm product formation and monitor reaction progress.
  • Challenges included partial hydrolysis and competing reactions, addressed by solvent and base optimization.

Biocatalytic Resolution Data

  • Dynamic kinetic resolution yielded (R)-(+)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess.
  • The method is scalable and environmentally benign.
  • Hydrolysis step with LiOH was efficient and clean.
  • This approach offers a complementary method for preparing chiral intermediates related to the target compound.

Summary Table of Preparation Methods

Step/Method Key Reagents & Conditions Yield (%) Purity (%) Notes
Chlorination of phenylpropanol SOCl2, pyridine, 50-90°C, NaOH neutralization ~95 99.8 Vacuum distillation for isolation
Electrophilic trifluoromethylthiolation Hypervalent iodine(III) SCF3 reagent, AgSCF3, ITU catalyst, THF, r.t. Up to 83 Not specified Requires inert atmosphere, careful control
Biocatalytic resolution of chloro-alcohol Lipase CALB, acidic resin, 4-chlorophenol ester, LiOH hydrolysis High High Mild, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with amine or thiol groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or reduced ketones.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Key Substituents Backbone Molecular Features Potential Applications
1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one - 3-Cl, 5-SCF₃ on phenyl
- Cl at C1 of propan-2-one
Propan-2-one High electrophilicity due to -SCF₃; chlorine enhances lipophilicity Agrochemicals, fluorinated intermediates
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one () - 3-Cl, 5-CF₃ on phenyl
- Pentafluoro and dihydroxy on butanone
Butan-1-one Increased fluorination enhances stability; dihydroxy groups may aid solubility Crop protection agents
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () - Hydrazin-1-ylidene group
- Cl at C1 of propan-2-one
Propan-2-one Hydrogen-bonding network (monoclinic crystal system); planar hydrazine moiety Synthetic intermediates for heterocycles
3-Chloro-1-(thiophen-2-yl)propan-1-one () - Thiophene ring
- Cl at C3 of propan-1-one
Propan-1-one Aromatic heterocycle (thiophene) increases π-conjugation Friedel-Crafts acylation studies
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one () - 5-Cl, 2-OCH₃ on phenyl
- CF₃ at C3 of propan-2-one
Propan-2-one Methoxy group donates electrons; trifluoromethyl enhances stability Pharmaceutical intermediates

Physical and Chemical Properties

  • Crystallography: The hydrazonoyl analog in crystallizes in a monoclinic system (P21/c) with hydrogen bonding, implying similar packing efficiency for the target compound if it forms stable crystals .
  • Solubility : The -SCF₃ group in the target compound likely reduces water solubility compared to methoxy-substituted analogs () but enhances lipid solubility, favoring agrochemical applications .
  • Thermal Stability : Fluorinated analogs (e.g., ) exhibit high thermal stability due to strong C-F bonds, a trait expected in the target compound .

Biological Activity

1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C9H6Cl2F3OSC_9H_6Cl_2F_3OS. Its structure features a chloro group, a trifluoromethylthio group, and a ketone functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
  • Cytotoxic Effects : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of the compound:

Activity Concentration (μM) Effect Observed Reference
Antimicrobial10 - 50Inhibition of bacterial growth
Cytotoxicity (Cancer Cells)5 - 20Induction of apoptosis
Enzyme Inhibition1 - 100Reduced enzymatic activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 μM, suggesting its potential for development as an antimicrobial agent.
  • Cytotoxicity in Cancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with 20 μM of the compound resulted in a 50% reduction in cell viability after 24 hours. This indicates its potential for further investigation as an anticancer therapeutic.
  • Enzyme Interaction Studies : Enzymatic assays demonstrated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves halogenation and trifluoromethylthio introduction via nucleophilic substitution. A key step is the reaction of intermediates like 3-chloro-5-(trifluoromethylthio)benzaldehyde with chloroacetone derivatives under basic conditions. For example, demonstrates the use of calcium hydroxide in tert-butyl methyl ether/N,N-dimethylformamide (DMF) at reflux to achieve a 79% yield in analogous ketone formation . Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reflux conditions (~80–100°C) stabilize intermediates.
  • Catalyst/base choice : Calcium hydroxide or diethylamine facilitates deprotonation and condensation .

Q. Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., trifluoromethylthio groups show distinct 19^19F shifts). reports 1^1H NMR signals at δ 7.75 ppm (aromatic protons) and δ 4.60 ppm (amine intermediates) .
  • HPLC-MS : Determines molecular weight (e.g., m/z 277.93 [M+H]+^+) and purity (>98%) via retention time and peak integration .
  • Elemental analysis : Validates C, H, Cl, and S content against theoretical values.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL) is critical for resolving stereochemistry and intermolecular interactions. Key steps include:

  • Data collection : Use a diffractometer (e.g., MacScience DIPLabo 32001) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL refines parameters (R factor <0.06) using least-squares minimization. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .
  • Challenges : Disordered trifluoromethylthio groups require constrained refinement. Hydrogen bonding (e.g., C–H⋯O interactions) is analyzed via packing diagrams .

Q. What strategies address yield discrepancies between theoretical and experimental results in its synthesis?

Methodological Answer: Contradictions arise from side reactions (e.g., over-halogenation) or incomplete intermediate formation. Mitigation strategies include:

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate consumption.
  • Purification optimization : Distillation (e.g., Vigreux column) or recrystallization improves yields (e.g., from 65% to 78% in ) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may suppress byproducts in coupling steps .

Q. How do substituents (e.g., trifluoromethylthio) influence reactivity in downstream transformations?

Methodological Answer: The electron-withdrawing trifluoromethylthio group enhances electrophilicity at the ketone moiety. For example:

  • Reduction : NaBH4_4 selectively reduces the ketone to secondary alcohols, while LiAlH4_4 may over-reduce aromatic rings .
  • Nucleophilic substitution : The chloro group undergoes displacement with amines (e.g., methylamine) in DMSO at 60°C, yielding imine derivatives .
  • Oxidation : KMnO4_4 in acidic conditions converts the ketone to carboxylic acids, but competing C–S bond cleavage requires pH control .

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